molecular formula C7H15ClN2O3S B3256035 (S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride CAS No. 26308-13-4

(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride

Cat. No. B3256035
CAS RN: 26308-13-4
M. Wt: 242.72 g/mol
InChI Key: ZCMADXFTIUIPKZ-JEDNCBNOSA-N
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Description

(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride, also known as S-methyl-L-cysteine sulfoximine (MSO), is a potent inhibitor of glutamine synthetase (GS) activity. GS is an essential enzyme that catalyzes the conversion of glutamate and ammonia to glutamine. MSO has been extensively studied due to its potential applications in cancer therapy, neurodegenerative diseases, and plant physiology.

Mechanism of Action

MSO inhibits GS activity by binding to the active site of the enzyme and forming a stable complex. This prevents the conversion of glutamate and ammonia to glutamine, leading to a decrease in cellular glutamine levels. The depletion of glutamine can have a variety of effects on cellular metabolism, depending on the cell type and context.
Biochemical and Physiological Effects:
The depletion of glutamine by MSO can have a variety of effects on cellular metabolism. In cancer cells, it can lead to a decrease in cell proliferation and an increase in cell death. In neurons, it can lead to a decrease in neurotransmitter synthesis and synaptic activity. In plants, it can lead to a decrease in nitrogen assimilation and growth.

Advantages and Limitations for Lab Experiments

One advantage of using MSO in lab experiments is its potency as a GS inhibitor. It has been shown to be more effective than other GS inhibitors such as methionine sulfoximine (MSX). However, MSO can also have off-target effects on other enzymes and pathways, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on MSO. One area of interest is its potential use in combination with other cancer therapies to enhance their effectiveness. Another area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, there is ongoing research on the development of more specific GS inhibitors that could be used in place of MSO.

Scientific Research Applications

MSO has been widely used in scientific research as a tool to study the role of GS in various biological processes. It has been shown to inhibit the growth of cancer cells by depleting their supply of glutamine, which is required for cell proliferation. MSO has also been used to study the role of GS in neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in plant physiology.

properties

IUPAC Name

2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S.ClH/c1-13-3-2-5(8)7(12)9-4-6(10)11;/h5H,2-4,8H2,1H3,(H,9,12)(H,10,11);1H/t5-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMADXFTIUIPKZ-JEDNCBNOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSCC[C@@H](C(=O)NCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(2-Amino-4-(methylthio)butanamido)acetic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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